2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole
Overview
Description
2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole is a chemical compound known for its UV-absorbing properties. It is widely used as a UV stabilizer in various industrial applications, including plastics, coatings, and personal care products. This compound helps protect materials from the harmful effects of UV radiation, thereby extending their lifespan and maintaining their appearance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole typically involves the reaction of 2-hydroxy-4-octyloxybenzophenone with benzotriazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The production facilities are equipped with advanced technologies to monitor and control the reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and the conditions can vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole has a wide range of scientific research applications:
Chemistry: It is used as a UV stabilizer in polymer chemistry to enhance the durability of plastics and coatings.
Biology: The compound is studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Research is ongoing to explore its potential use in dermatological products to protect the skin from UV radiation.
Industry: It is widely used in the production of UV-resistant materials, including plastics, coatings, and personal care products.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the radiation from reaching and damaging the underlying material. This process helps protect materials from photodegradation and extends their lifespan. The molecular targets and pathways involved in this mechanism are primarily related to the compound’s ability to absorb and dissipate UV energy.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxybenzophenone
- 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
Uniqueness
2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole is unique due to its specific structure, which provides enhanced UV absorption properties. The presence of the octyloxy group increases its solubility in organic solvents and compatibility with various polymers, making it a preferred choice for industrial applications. Its ability to provide long-lasting UV protection sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-5-octoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-3-4-5-6-9-14-25-16-12-13-19(20(24)15-16)23-21-17-10-7-8-11-18(17)22-23/h7-8,10-13,15,24H,2-6,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDHFORLZTRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)N2N=C3C=CC=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577999 | |
Record name | 2-(2H-Benzotriazol-2-yl)-5-(octyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3147-77-1 | |
Record name | 2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3147-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2H-Benzotriazol-2-yl)-5-(octyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxy-4-octyloxyphenyl)-2H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2'-Hydroxy-4'-octyloxyphenyl)benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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